molecular formula C11H11BrO3 B1271047 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde CAS No. 361465-10-3

4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde

Cat. No. B1271047
CAS RN: 361465-10-3
M. Wt: 271.11 g/mol
InChI Key: NYCZXYRKJNJTDT-UHFFFAOYSA-N
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Description

The compound “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde . The “4-(Allyloxy)” part suggests an allyl group (a three-carbon sequence derived from propene) attached to the oxygen atom, which is then attached to the fourth carbon of the benzene ring . The “3-bromo” and “5-methoxy” parts suggest a bromine atom and a methoxy group (-O-CH3) attached to the third and fifth carbons of the benzene ring, respectively .


Molecular Structure Analysis

The molecular structure of “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” would likely consist of a benzene ring with the aforementioned allyloxy, bromo, and methoxy groups attached to the fourth, third, and fifth carbons, respectively .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” are not available, a related compound, “4-allyloxy-2-hydroxybenzophenone (AHB)”, was grafted onto polypropylene via melt grafting to improve its electrical properties .

Scientific Research Applications

Synthesis and Antioxidant Activity

4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde is involved in the synthesis of various chalcone derivatives, including 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone. These compounds are synthesized through condensation reactions and tested for their antioxidant activities. For instance, a study synthesized 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, evaluating their antioxidant capacity using the DPPH method (Rijal, Haryadi, & Anwar, 2022).

Synthesis of Benzofurans

Another application is in the synthesis of naturally occurring benzofurans. 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde is utilized in creating 5-allyl-2-aryl-7-methoxybenzofurans. These compounds have been studied for their potential use in various chemical reactions and products (Mali & Massey, 1998).

Anticancer Activity

A study focused on synthesizing C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene using 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde. This compound demonstrated cytotoxic activity against cancer cells, highlighting its potential in anticancer research (Sayekti, Jumina, Siswanta, & Mustofa, 2021).

Future Directions

While specific future directions for “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” are not available, related compounds have been studied for their potential applications. For example, “4-allyloxy-2-hydroxybenzophenone (AHB)” was used to improve the electrical properties of polypropylene for high-voltage direct current (HVDC) cable insulation . Another study discussed the potential of 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and related amphetamines as novel therapeutics for psychedelic-assisted therapy .

properties

IUPAC Name

3-bromo-5-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCZXYRKJNJTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226912
Record name 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde

CAS RN

361465-10-3
Record name 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361465-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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